
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(1-oxido-2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(1-oxido-2-pyridinyl)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 4-methylphenyl group and a 1-oxido-2-pyridinyl group, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(1-oxido-2-pyridinyl)- typically involves multi-step organic reactions. One common approach might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the 4-Methylphenyl Group: This step may involve a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride.
Attachment of the 1-Oxido-2-Pyridinyl Group: This could be done through a nucleophilic substitution reaction using 2-chloropyridine N-oxide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the 4-methylphenyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could target the quinazolinone core or the pyridinyl group, potentially leading to the formation of dihydroquinazolinones or reduced pyridine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups like halogens or alkyl chains.
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(1-oxido-2-pyridinyl)- may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4(3H)-Quinazolinone: The parent compound, known for its various biological activities.
3-(4-Methylphenyl)-4(3H)-quinazolinone: Similar structure but lacking the pyridinyl group.
2-(1-Oxido-2-pyridinyl)-4(3H)-quinazolinone: Similar structure but lacking the 4-methylphenyl group.
Uniqueness
The presence of both the 4-methylphenyl and 1-oxido-2-pyridinyl groups in 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(1-oxido-2-pyridinyl)- may confer unique chemical and biological properties, making it distinct from other quinazolinone derivatives.
Propriétés
Numéro CAS |
61351-73-3 |
|---|---|
Formule moléculaire |
C20H15N3O2 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-2-(1-oxidopyridin-1-ium-2-yl)quinazolin-4-one |
InChI |
InChI=1S/C20H15N3O2/c1-14-9-11-15(12-10-14)23-19(18-8-4-5-13-22(18)25)21-17-7-3-2-6-16(17)20(23)24/h2-13H,1H3 |
Clé InChI |
DRMALXZUAJVWDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=[N+]4[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




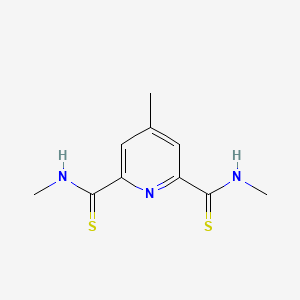
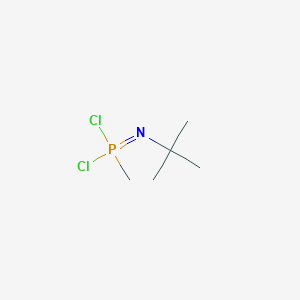
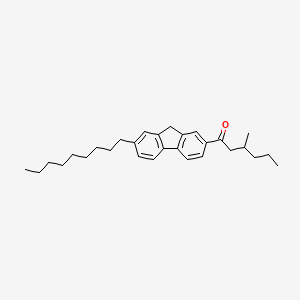
![N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14590626.png)
![1,1'-[(3-Chlorophenyl)methylene]dipiperidine](/img/structure/B14590630.png)
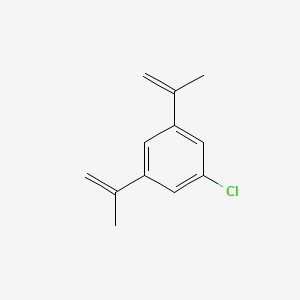
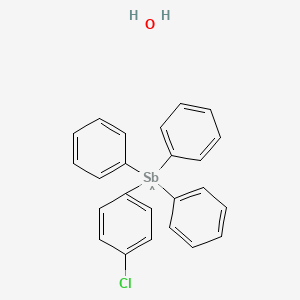
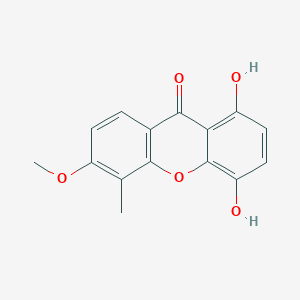
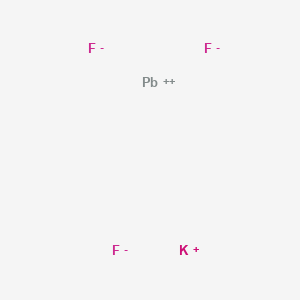
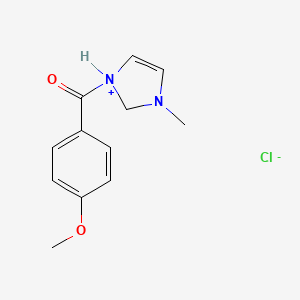
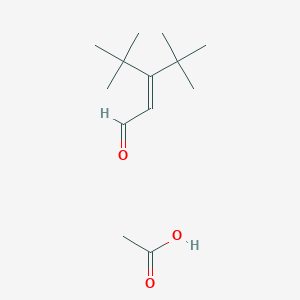
![1-[2-(2,6-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14590668.png)
